(3,5-Difluorophenyl)(furan-2-yl)methanone
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Overview
Description
(3,5-Difluorophenyl)(furan-2-yl)methanone: is a chemical compound that belongs to the class of aromatic ketones It features a difluorophenyl group attached to a furan ring, which is further connected to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorophenyl)(furan-2-yl)methanone typically involves the following steps:
Furan-2-ylmethanone: is first synthesized through the oxidation of furan.
The difluorophenyl group is then introduced using a suitable fluorination agent, such as diethylaminosulfur trifluoride (DAST) , under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(3,5-Difluorophenyl)(furan-2-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: : Reduction reactions can lead to the formation of alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution, while nucleophilic substitution may involve ammonia (NH₃) or amines.
Major Products Formed
Oxidation: : Carboxylic acids, esters.
Reduction: : Alcohols, amines.
Substitution: : Brominated or nitrated derivatives.
Scientific Research Applications
(3,5-Difluorophenyl)(furan-2-yl)methanone: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: : It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3,5-Difluorophenyl)(furan-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
(3,5-Difluorophenyl)(furan-2-yl)methanone: can be compared with other similar compounds, such as (3,5-difluorophenyl)(thiophen-2-yl)methanone and (3,5-difluorophenyl)(pyrrole-2-yl)methanone . While these compounds share structural similarities, the presence of different heterocyclic rings (furan, thiophene, pyrrole) can lead to variations in their chemical reactivity and biological activities. The uniqueness of This compound
Properties
IUPAC Name |
(3,5-difluorophenyl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXAKZGDJDOSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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